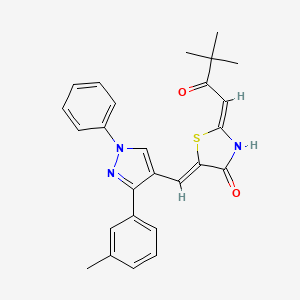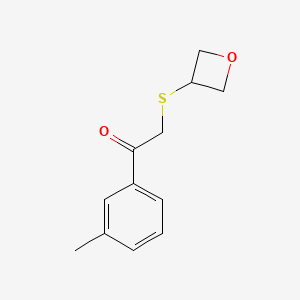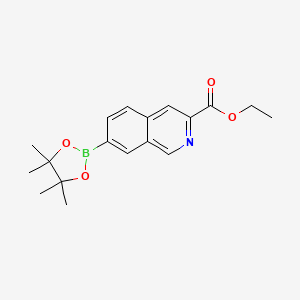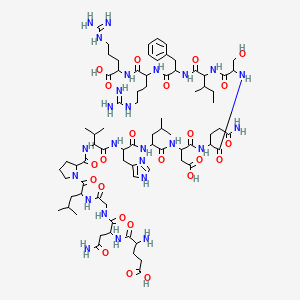
Angiogenin (108-122)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angiogenin (108-122) is a peptide fragment derived from angiogenin, a protein known for its role in inducing the formation of new blood vessels (angiogenesis). This specific fragment, consisting of 15 amino acids, has been studied for its biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
Angiogenin (108-122) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Angiogenin (108-122) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
Angiogenin (108-122) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues like cysteine and methionine .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting the peptide from the resin
Oxidizing Agents: Hydrogen peroxide for oxidizing methionine residues
Reducing Agents: Dithiothreitol (DTT) for reducing disulfide bonds
Major Products
The major product of these reactions is the Angiogenin (108-122) peptide itself. Oxidation and reduction reactions can lead to modified forms of the peptide with altered biological activities .
科学的研究の応用
Angiogenin (108-122) has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Cancer Therapy: Inhibits tumor growth by targeting angiogenesis pathways.
Infectious Diseases: Acts as an antimicrobial agent by disrupting bacterial cell membranes.
Fibrotic Diseases: Reduces fibrosis by modulating extracellular matrix components.
Inflammatory Diseases: Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Neurodegenerative Diseases: Protects neurons from degeneration and promotes neural regeneration.
Autoimmune Diseases: Modulates immune responses to prevent autoimmunity.
Cardiovascular Diseases: Promotes angiogenesis and improves blood flow in ischemic tissues.
作用機序
Angiogenin (108-122) exerts its effects through several mechanisms:
Ribonucleolytic Activity: Cleaves RNA molecules, which is crucial for its angiogenic activity.
Binding to Membrane Actin: Induces basement membrane degradation, facilitating cell migration and invasion.
Signal Transduction: Binds to a 170-kDa protein on the cell surface, triggering intracellular signaling pathways.
Nuclear Translocation: Enters the nucleus of target cells and enhances ribosomal RNA transcription, promoting cell proliferation.
Neuroprotective Activities: Protects neurons by modulating stress response pathways.
類似化合物との比較
Angiogenin (108-122) can be compared with other angiogenic peptides and proteins, such as:
Vascular Endothelial Growth Factor (VEGF): Another potent angiogenic factor but with different molecular targets and pathways.
Basic Fibroblast Growth Factor (bFGF): Promotes angiogenesis through different receptor interactions.
Epidermal Growth Factor (EGF): Stimulates cell proliferation and angiogenesis but through distinct signaling mechanisms.
Angiogenin (108-122) is unique due to its specific sequence and the combination of its ribonucleolytic activity and ability to translocate into the nucleus, which distinguishes it from other angiogenic factors .
特性
分子式 |
C78H125N25O23 |
|---|---|
分子量 |
1781.0 g/mol |
IUPAC名 |
4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88) |
InChIキー |
OQNNLMANCATHNH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



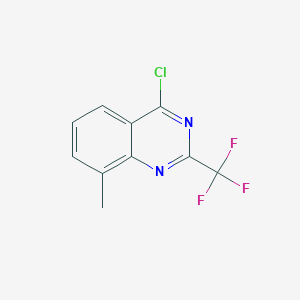
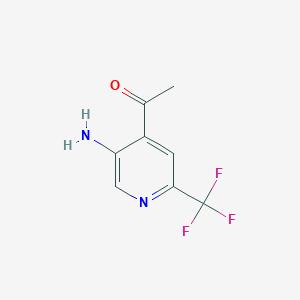
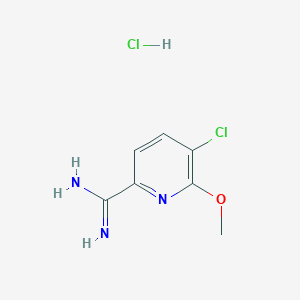
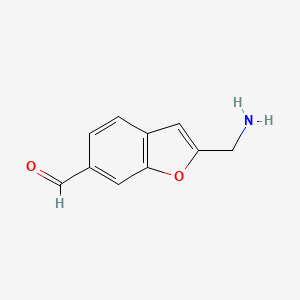
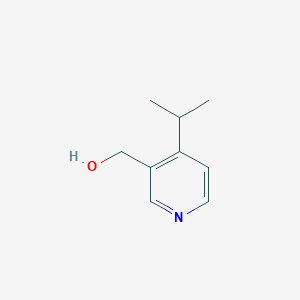
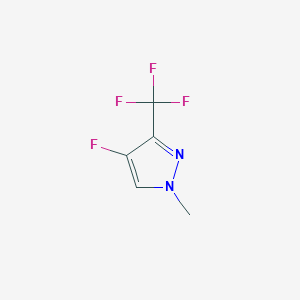
![4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)
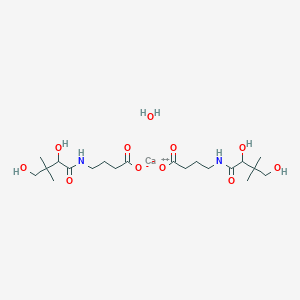
![[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)

